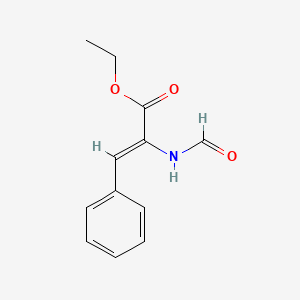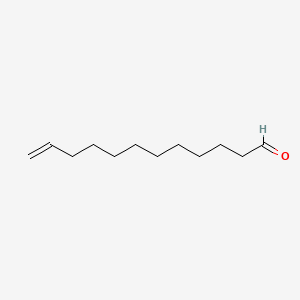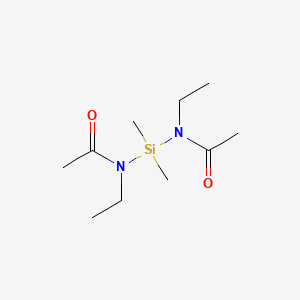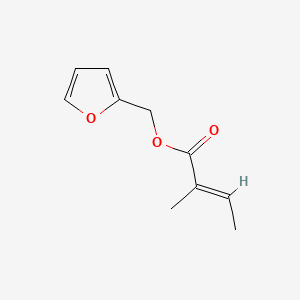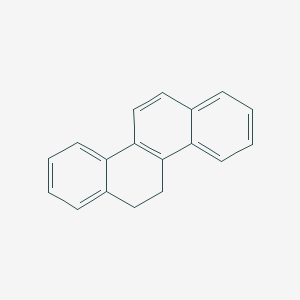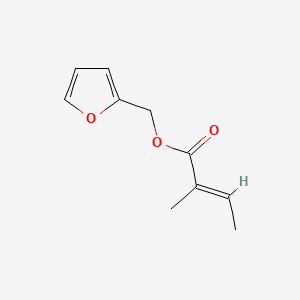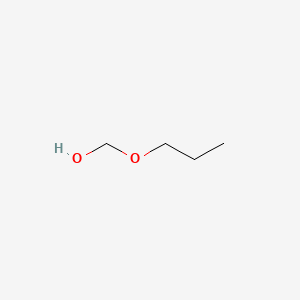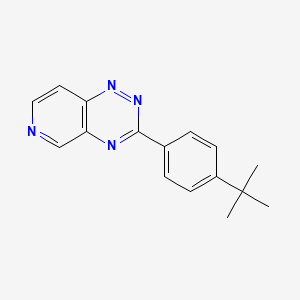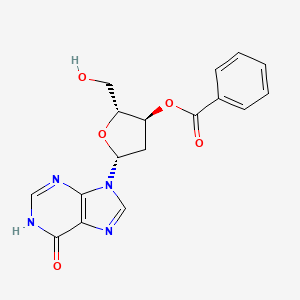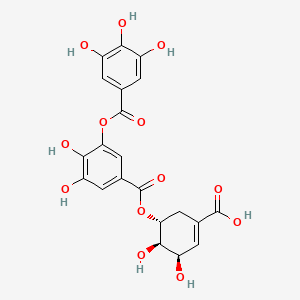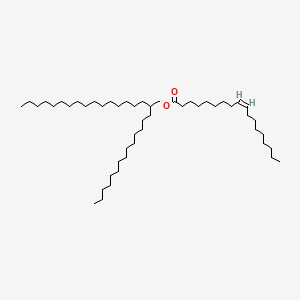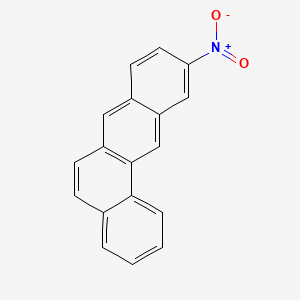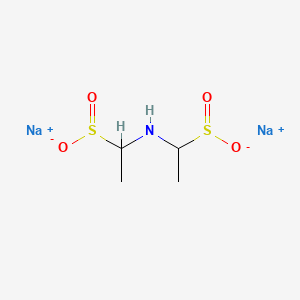
Disodium 1,1'-iminobis(ethanesulphinate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 282-377-3, also known as disodium 1,1’-iminobis(ethanesulphinate), is a chemical compound with the molecular formula C4H9NNa2O4S2 and a molecular weight of 245.2281 g/mol . This compound is recognized for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1,1’-iminobis(ethanesulphinate) typically involves the reaction of ethanesulfinic acid with sodium hydroxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C2H5SO2H+NaOH→C2H5SO2Na+H2O
Industrial Production Methods
In industrial settings, the production of disodium 1,1’-iminobis(ethanesulphinate) involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or other separation techniques to obtain the final compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 1,1’-iminobis(ethanesulphinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form ethanesulfinic acid.
Substitution: The compound can participate in substitution reactions where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst or under specific pH conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Ethanesulfinic acid.
Substitution: Various substituted ethanesulfinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium 1,1’-iminobis(ethanesulphinate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of disodium 1,1’-iminobis(ethanesulphinate) involves its interaction with specific molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and thereby altering their chemical structure and activity. It can also form complexes with metal ions, influencing various biochemical and industrial processes.
Vergleich Mit ähnlichen Verbindungen
Disodium 1,1’-iminobis(ethanesulphinate) can be compared with other similar compounds such as:
Sodium ethanesulfonate: Similar in structure but lacks the iminobis group.
Sodium methanesulfonate: Contains a methyl group instead of an ethyl group.
Disodium 1,1’-iminobis(methanesulphinate): Similar structure but with a methanesulfinic acid group.
The uniqueness of disodium 1,1’-iminobis(ethanesulphinate) lies in its specific chemical structure, which imparts distinct reactivity and properties, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
84195-71-1 |
|---|---|
Molekularformel |
C4H9NNa2O4S2 |
Molekulargewicht |
245.2 g/mol |
IUPAC-Name |
disodium;1-(1-sulfinatoethylamino)ethanesulfinate |
InChI |
InChI=1S/C4H11NO4S2.2Na/c1-3(10(6)7)5-4(2)11(8)9;;/h3-5H,1-2H3,(H,6,7)(H,8,9);;/q;2*+1/p-2 |
InChI-Schlüssel |
NHHRUZPQWSHQCJ-UHFFFAOYSA-L |
Kanonische SMILES |
CC(NC(C)S(=O)[O-])S(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


